Triethoxychlorosilane
Overview
Description
Triethoxychlorosilane, with the chemical formula (C₂H₅O)₃SiCl, is a versatile organosilicon compound. It is commonly used as a silane coupling agent and a precursor for the precipitation of silicon. This compound is known for its reactivity and is widely utilized in various industrial and research applications .
Mechanism of Action
Target of Action
Triethoxychlorosilane, also known as Chlorotriethoxysilane, is a silane coupling agent . It primarily targets silicon-based materials and is used as a precursor for the precipitation of silicon .
Mode of Action
The mode of action of this compound involves its interaction with silicon-based materials. It forms a bond with silicon, facilitating the precipitation of silicon . This interaction results in changes to the physical and chemical properties of the silicon material.
Biochemical Pathways
It is known that the compound plays a crucial role in the precipitation of silicon . This process can have downstream effects on various biochemical pathways, particularly those involving silicon-based materials.
Pharmacokinetics
Given its use as a silane coupling agent and a precursor for the precipitation of silicon, it can be inferred that these properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to silicon-based materials. By acting as a precursor for the precipitation of silicon, this compound can alter the physical and chemical properties of these materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to react rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment can affect the compound’s ability to act as a silane coupling agent and a precursor for the precipitation of silicon .
Biochemical Analysis
Biochemical Properties
Chlorotriethoxysilane plays a significant role in biochemical reactions, primarily as a silane coupling agent. It interacts with various enzymes, proteins, and other biomolecules through its reactive ethoxy groups. These interactions often involve the formation of covalent bonds with hydroxyl groups on the surface of biomolecules, leading to the modification of their properties . For instance, Chlorotriethoxysilane can form stable siloxane bonds with proteins, enhancing their stability and functionality in biochemical assays .
Cellular Effects
Chlorotriethoxysilane has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can enhance cell adhesion and proliferation by promoting the formation of stable siloxane bonds with cell surface proteins . Additionally, Chlorotriethoxysilane has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular growth and survival .
Molecular Mechanism
The molecular mechanism of Chlorotriethoxysilane involves its ability to form covalent bonds with biomolecules through its reactive ethoxy groups. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, Chlorotriethoxysilane can inhibit the activity of certain enzymes by forming stable siloxane bonds with their active sites, thereby preventing substrate binding . Conversely, it can also activate enzymes by stabilizing their active conformations through similar interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorotriethoxysilane can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions, but it can hydrolyze in the presence of moisture, leading to the formation of silanols and ethanol . This hydrolysis can affect the long-term stability and efficacy of Chlorotriethoxysilane in biochemical assays. Additionally, prolonged exposure to Chlorotriethoxysilane can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Chlorotriethoxysilane vary with different dosages in animal models. At low doses, the compound can enhance cellular adhesion and proliferation without causing significant toxicity . At high doses, Chlorotriethoxysilane can induce toxic effects, such as oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent and can vary based on the specific animal model and experimental conditions used .
Metabolic Pathways
Chlorotriethoxysilane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying the activity of key enzymes involved in metabolic processes . For instance, Chlorotriethoxysilane can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Chlorotriethoxysilane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and subsequently distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by factors such as the presence of specific transporters and the physicochemical properties of the compound .
Subcellular Localization
Chlorotriethoxysilane exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Chlorotriethoxysilane can localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This subcellular localization is crucial for its role in modulating cellular function and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxychlorosilane can be synthesized through the reaction of silicon tetrachloride (SiCl₄) with ethanol (C₂H₅OH) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
SiCl4+3C2H5OH→(C2H5O)3SiCl+3HCl
Industrial Production Methods
In industrial settings, the production of chlorotriethoxysilane involves large-scale reactors where silicon tetrachloride and ethanol are reacted under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Triethoxychlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Reacts with nucleophiles to replace the chlorine atom.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation: Forms siloxane polymers.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Triethoxychlorosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: Another chlorosilane compound with similar reactivity but different substituents.
Trichlorosilane: Contains three chlorine atoms and is used in the production of high-purity silicon.
Tetrachlorosilane: Used as a precursor for the synthesis of other silicon compounds.
Uniqueness
Triethoxychlorosilane is unique due to its triethoxy substituents, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in applications requiring the formation of siloxane bonds and the modification of surface properties .
Properties
IUPAC Name |
chloro(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFASCUIZYYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063548 | |
Record name | Silane, chlorotriethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Triethoxychlorosilane | |
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URL | https://haz-map.com/Agents/18202 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4667-99-6 | |
Record name | Chlorotriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4667-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorotriethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004667996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorotriethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorotriethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chlorotriethoxysilane react with silanols and what are the implications of this reactivity?
A1: Chlorotriethoxysilane readily reacts with silanols (Si-OH) present on surfaces like silica or within molecules like spherosilicate dendrimers. This reaction leads to the formation of new Si-O-Si bonds, effectively attaching the ethoxysilane moiety to the target molecule or surface. [, ] This reactivity is the basis for its use as a coupling agent in various materials and as a building block for synthesizing larger siloxane-based structures.
Q2: What are the structural characteristics of Chlorotriethoxysilane and how are they confirmed?
A2: Chlorotriethoxysilane (ClSi(OEt)3) has a molecular weight of 210.7 g/mol. Its structure is characterized by a central silicon atom bonded to one chlorine atom and three ethoxy groups (–O–CH2–CH3). The presence of these groups is confirmed by spectroscopic techniques like 1H, 13C, and 29Si NMR. []
Q3: Can you provide an example of how Chlorotriethoxysilane is used in material synthesis?
A3: Chlorotriethoxysilane is a key component in the synthesis of spherosilicate dendrimers, which are nanosized building blocks for siloxane-based materials. [] Researchers reacted double-four-ring silicate with Chlorotriethoxysilane, followed by chlorodimethylsilane, to create a dendrimer with precisely positioned Si-H groups on its surface. This controlled structure allows for further modification and functionalization, highlighting the utility of Chlorotriethoxysilane in building complex molecular architectures.
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